3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
Overview
Description
3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one: is an organic compound featuring a complex bicyclic structure. It contains both chlorine and oxygen atoms, and exhibits unique chemical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one involves several key steps:
Formation of the bicyclic core: : The hexahydrofuro[3,4-c]pyridin ring is synthesized through a multi-step cyclization process, typically starting from a suitable dihydropyridine derivative.
Chlorination: : Introduction of the chlorine atom is achieved via chlorination reactions using reagents such as thionyl chloride or phosphorous pentachloride.
Ketone formation: : The propan-1-one group is introduced through acylation reactions, commonly employing acyl chlorides or anhydrides under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using continuous flow synthesis techniques, which enhance yield and reduce reaction times. Catalysts and automated systems streamline the multi-step process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to yield corresponding oxygenated derivatives.
Reduction: : It undergoes reduction reactions with agents such as lithium aluminum hydride, producing alcohol derivatives.
Substitution: : The chlorine atom can be substituted with nucleophiles (e.g., amines, thiols) to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic conditions.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Nucleophiles in the presence of a base, such as sodium hydroxide, under reflux.
Major Products
Oxidation: : Corresponding ketones or carboxylic acids.
Reduction: : Alcohol derivatives.
Substitution: : Substituted amines, thiols, or other nucleophilic products.
Scientific Research Applications
Chemistry
Intermediate in organic synthesis: : Utilized as a building block for synthesizing more complex molecules.
Catalysis: : Used in the preparation of catalytic intermediates.
Biology
Biological probes: : Used to investigate biochemical pathways and enzyme activities.
Medicine
Pharmaceuticals: : Potential for the development of new drug molecules, particularly in targeting specific enzymes or receptors.
Industry
Material science: : Used in the synthesis of advanced materials with unique properties.
Mechanism of Action
The exact mechanism of action of 3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one depends on its specific application:
Molecular targets: : It may interact with specific enzymes, modulating their activity.
Pathways involved: : Could involve inhibition or activation of biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar compounds: include other chlorinated furo[3,4-c]pyridin derivatives and ketones with similar structures.
Uniqueness
Structural complexity: : The bicyclic structure provides unique reactivity.
Chlorination: : The presence of chlorine offers distinct chemical properties, influencing its reactivity and biological activity.
List of Similar Compounds
3-bromo-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
3-iodo-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
3-fluoro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one
This compound’s unique blend of functionalities and reactivity makes it a valuable subject for further research and application across multiple scientific fields.
Properties
IUPAC Name |
1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-3-chloropropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO2/c11-3-1-10(13)12-4-2-8-6-14-7-9(8)5-12/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFWGKMLNRISKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1COC2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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